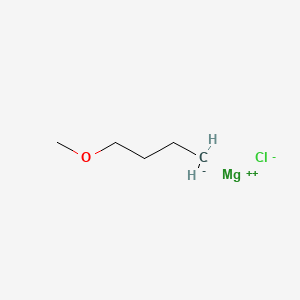![molecular formula C20H24Br2O2 B12591054 1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-32-0](/img/structure/B12591054.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[3-(ブロモメチル)ベンゼン]は、複雑な構造を持つ有機化合物です。ヘキサン鎖が酸素原子によって2つのベンゼン環に結合しており、各ベンゼン環はブロモメチル基で置換されています。
製法
合成経路と反応条件
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[3-(ブロモメチル)ベンゼンの合成は、一般的に1,6-ヘキサンジオールと3-ブロモメチルフェノールを塩基の存在下で反応させることで行われます。 反応は求核置換反応によって進行し、ヘキサンジオールのヒドロキシル基がフェノールのブロモメチル基と反応して、目的の生成物が得られます .
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されます。これには、再結晶やクロマトグラフィーなどの高度な精製技術を使用して最終生成物を分離することがよく含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,6-hexanediol with 3-bromomethylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hexanediol react with the bromomethyl groups of the phenol, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
反応の種類
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[3-(ブロモメチル)ベンゼン]は、次のようなさまざまな化学反応を起こす可能性があります。
求核置換: ブロモメチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入するか、既存の官能基を修飾することができます。
還元: 還元反応を使用して、臭素原子を除去するか、ブロモメチル基を他の官能基に変換することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、アジ化ナトリウム、チオール化カリウム、アルコキシドナトリウムなどがあります。反応は、ジメチルスルホキシド (DMSO) やアセトニトリルなどの極性非プロトン性溶媒中で一般的に行われます。
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬を、酸性または塩基性条件で使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アジ化ナトリウムとの求核置換により、対応するアジド誘導体が得られます。一方、過マンガン酸カリウムによる酸化により、カルボキシル基が導入される可能性があります。
科学的研究の応用
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[3-(ブロモメチル)ベンゼン]は、科学研究でいくつかの用途があります。
有機合成: これは、より複雑な分子の合成のためのビルディングブロックとして役立ちます。特に、医薬品や農薬の開発において役立ちます。
材料科学: この化合物は、ポリマーや他の材料の調製に使用できます。これらの材料は、熱安定性や導電率などの特定の特性を持っています。
生物学的研究: これは、生物学的に活性な化合物の合成のための前駆体として使用できます。これらの化合物は、その潜在的な治療効果について研究されています。
作用機序
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[3-(ブロモメチル)ベンゼン]がその効果を発揮する仕組みは、特定の用途によって異なります。有機合成では、その反応性は主にブロモメチル基の存在によるもので、これは求核置換反応を起こす可能性があります。生物系では、この化合物またはその誘導体は、酵素や受容体などの特定の分子標的に作用してその効果を発揮する可能性があります。
類似化合物の比較
類似化合物
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[2-(ベンジルオキシ)ベンゼン]: ブロモメチル基ではなくベンジルオキシ基を持つ同様の構造.
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[ヘプタデカフルオロノネン]: フッ素化アルキル基を含んでおり、異なる化学的性質を与えます.
独自性
1,1'-[ヘキサン-1,6-ジイルビス(オキシ)]ビス[3-(ブロモメチル)ベンゼン]は、ブロモメチル基の存在により、さまざまな化学変換に対して非常に反応性が高く汎用性があるため、ユニークです。この反応性は、反応性の低い置換基を持つ可能性のある類似化合物と区別されます。
類似化合物との比較
Similar Compounds
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]: Similar structure but with benzyloxy groups instead of bromomethyl groups.
1,1’-[Hexane-1,6-diylbis(oxy)]bis[heptadecafluorononene]: Contains fluorinated alkyl groups, which impart different chemical properties.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups, which make it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds that may have less reactive substituents.
特性
CAS番号 |
560086-32-0 |
|---|---|
分子式 |
C20H24Br2O2 |
分子量 |
456.2 g/mol |
IUPAC名 |
1-(bromomethyl)-3-[6-[3-(bromomethyl)phenoxy]hexoxy]benzene |
InChI |
InChI=1S/C20H24Br2O2/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-14H,1-4,11-12,15-16H2 |
InChIキー |
FKROWJYTZUXVIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
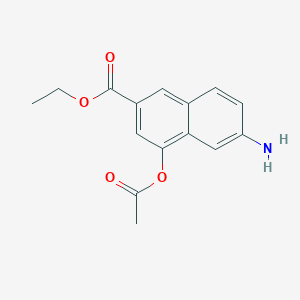
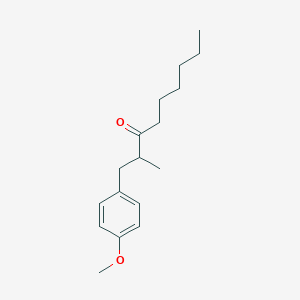
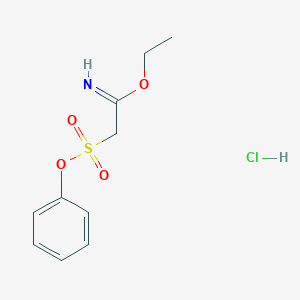
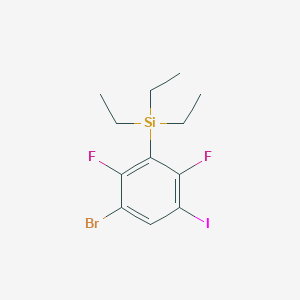
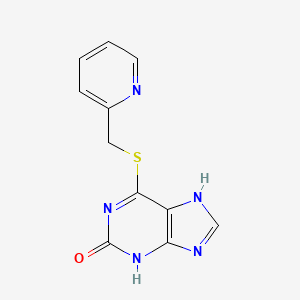

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
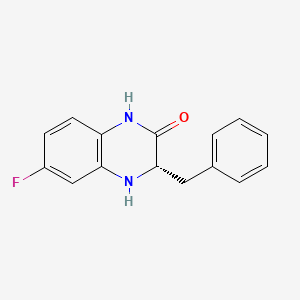
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
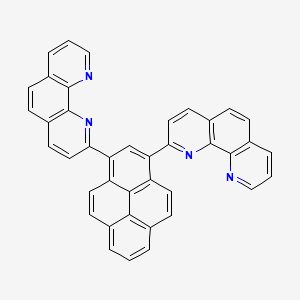
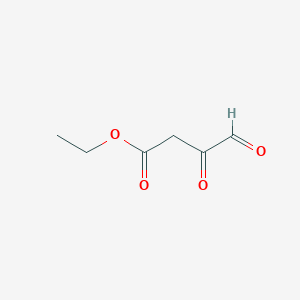
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
